N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(3,3-diphenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-20-12-11-19(16-26)22(15-20)28-24(30)23(29)27-14-13-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIILPALGGECPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Enzyme Inhibition
Adamantyl- and Benzyloxy-Substituted Oxalamides
Compounds such as N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide () exhibit inhibitory activity against human soluble epoxide hydrolase (sEH). The adamantyl group provides high lipophilicity and rigidity, which may optimize binding to hydrophobic enzyme pockets. In contrast, the 3,3-diphenylpropyl group in the target compound introduces aromatic π-π interactions but may reduce solubility due to increased molecular weight and steric hindrance .
Chlorophenyl- and Hydroxyphenyl-Substituted Oxalamides
In , N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide targets stearoyl-CoA desaturase. The 4-chlorophenyl group parallels the electron-withdrawing effects of the target compound’s 5-chloro-2-cyanophenyl moiety, but the additional cyano group in the latter could enhance binding affinity through stronger dipole interactions or hydrogen bonding with active-site residues .
Flavoring Agents with Methoxy and Pyridyl Groups
Compounds like N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () are evaluated for safety as flavoring agents. The FAO/WHO report notes that such oxalamides undergo hydrolysis and oxidative metabolism, with NOEL values ranging from 8–100 mg/kg body weight/day.
Structural Complexity and Pharmacokinetics
Piperazine- and Pyrazolyl-Substituted Oxalamides
Compounds such as N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide () incorporate heterocyclic moieties. Piperazine rings improve aqueous solubility via basicity, whereas the target compound’s diphenylpropyl group prioritizes lipophilicity, likely enhancing membrane permeability but reducing solubility. This trade-off impacts bioavailability and dosing strategies .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl ring, a cyanophenyl group, and a diphenylpropyl moiety linked through an oxalamide bridge. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the biological context in which the compound is studied.
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, a study on chloroacetamides revealed that compounds with halogenated substituents on the phenyl ring showed enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The lipophilicity of these compounds facilitates their penetration through cell membranes, enhancing their antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have also been explored. Compounds with similar oxalamide linkages have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly influence the potency and selectivity of these compounds against different cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. These studies typically involve:
- Quantitative Structure-Activity Relationship (QSAR) : This approach utilizes cheminformatics models to predict the biological activity based on chemical structure. For example, compounds with specific substituents were found to meet Lipinski's rule of five, indicating favorable pharmacokinetic properties .
- Experimental Validation : Laboratory tests against various microbial strains and cancer cell lines help confirm the predicted activities from QSAR models.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Effective against Gram-positive bacteria; potential anticancer properties |
| N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)urea | Moderate Antimicrobial | Less effective than oxalamide derivative |
| N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)carbamate | Low Anticancer Activity | Limited efficacy compared to oxalamide |
Q & A
Q. What are the critical steps for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide with high purity?
The synthesis involves sequential reactions:
- Amine Preparation : Nitration and reduction of 5-chloro-2-nitrobenzene to yield 5-chloro-2-cyanophenylamine .
- Oxalamide Formation : Reacting the amine with oxalyl chloride under anhydrous conditions (0–5°C) to form the oxalamide core .
- Propyl Group Introduction : Coupling the oxalamide intermediate with 3,3-diphenylpropylamine via nucleophilic substitution, requiring base catalysis (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR confirm connectivity of the chloro-cyanophenyl and diphenylpropyl groups. Aromatic protons appear at δ 7.2–7.8 ppm, while the oxalamide carbonyl resonates near δ 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]) at m/z 486.12 (calculated for CHClNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect side products .
Q. How do the chloro and cyano substituents influence the compound’s reactivity?
- Chloro Group : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) but requires Pd catalysts for cross-coupling reactions .
- Cyano Group : Acts as a hydrogen-bond acceptor, influencing crystal packing and solubility. It can be reduced to an amine (LiAlH) or hydrolyzed to a carboxylic acid (HSO/HO) . Solubility : Low aqueous solubility (logP ≈ 4.5) necessitates DMSO or DMF for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across cell-based assays?
Contradictions may arise from:
- Cellular Uptake Variability : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .
- Metabolic Stability : Perform liver microsome assays (human/rat) to compare degradation rates. For example, CYP3A4 inhibitors (e.g., ketoconazole) may stabilize the compound .
- Target Selectivity : Profile kinase inhibition (Eurofins KinaseScan) or receptor binding (SPR) to identify off-target effects .
Q. How can computational modeling optimize this compound’s binding to a target enzyme?
- Molecular Docking : AutoDock Vina simulates binding to active sites (e.g., kinases). The oxalamide backbone forms hydrogen bonds with catalytic lysine residues, while diphenylpropyl occupies hydrophobic pockets .
- MD Simulations : GROMACS trajectories (100 ns) assess complex stability. Root-mean-square deviation (RMSD) >2.5 Å suggests conformational flexibility requiring scaffold rigidification .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize derivatives .
Q. What methodologies validate the compound’s mechanism of action in inflammatory pathways?
- Western Blotting : Measure NF-κB or COX-2 suppression in LPS-stimulated macrophages .
- Cytokine Profiling : Multiplex ELISA quantifies TNF-α, IL-6, and IL-1β levels in supernatants .
- Gene Knockdown : siRNA targeting putative receptors (e.g., TLR4) confirms pathway specificity .
Q. How do structural analogs improve material science applications (e.g., OLEDs)?
- Electron-Withdrawing Groups : Cyano substituents enhance electron mobility (μ ≈ 10 cm/V·s) in thin-film transistors .
- Thermal Stability : TGA shows decomposition >300°C, suitable for vacuum-deposited layers .
- Optical Properties : UV-Vis (λ ≈ 350 nm) and PL spectra (λ ≈ 450 nm) indicate blue-light emission, adjustable via diphenylpropyl substitution .
Data Contradiction Analysis
Q. Why do studies report conflicting IC50_{50}50 values in cancer cell lines?
Discrepancies arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Metabolic Activation : Liver S9 fraction pre-incubation may convert prodrugs to active metabolites, lowering IC .
- Cell Line Mutations : p53 status (e.g., wild-type vs. mutant) affects apoptosis induction. Validate with isogenic cell pairs .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N vs. air), as oxygen can oxidize intermediates .
- Bioactivity Validation : Use orthogonal assays (e.g., ATP-luciferase viability + Annexin V apoptosis) to confirm effects .
- Data Reporting : Include purity (>95%), solvent residues (e.g., DMSO <0.1%), and batch-to-batch variability in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
